molecular formula C19H17ClN2O2 B2895886 (E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide CAS No. 1251711-80-4

(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide

Cat. No. B2895886
CAS RN: 1251711-80-4
M. Wt: 340.81
InChI Key: CATNZOQQTMZBSK-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinolinyl acrylate derivatives, closely related to your compound of interest, have demonstrated potential antitumor effects. A study found that these derivatives, when tested against human prostate cancer cells, showed significant inhibitory effects on cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic activity, and MMP-9 activity. The in vivo effects included reduced tumor growth in treated animals compared to controls, suggesting the therapeutic potential of quinolinyl derivatives against human prostate cancer cells (Rodrigues et al., 2012).

Synthesis and Characterization for Antimicrobial Activity

Some derivatives of 2-chloro-3-hetarylquinolines, which bear structural similarity to your compound, have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds exhibited a broad range of activity against various tumor cell lines, showcasing their potential as antimicrobial agents (Bondock & Gieman, 2015).

Development as EGFR Inhibitors

4-Anilinoquinazoline derivatives, similar to your compound, have been found to be potent inhibitors of the epidermal growth factor receptor (EGFR). These compounds demonstrated significant effects on antiproliferative activity and EGFR-TK inhibitory activity, suggesting their potential as antitumor agents (Xu et al., 2013).

Metal-Free Synthesis Applications

A study on metal-free synthesis involving acrylamide (a component of your compound) describes a method for creating 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives. This demonstrates the versatility of acrylamide-based compounds in synthetic chemistry, particularly in creating complex molecules (Zhu et al., 2016).

Potential as Antimicrobial Agents

Derivatives of quinazolines, structurally similar to your compound, have shown promising antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, indicating their potential use in treating infectious diseases (Desai et al., 2007).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-22-17-9-8-15(12-14(17)7-11-19(22)24)21-18(23)10-6-13-4-2-3-5-16(13)20/h2-6,8-10,12H,7,11H2,1H3,(H,21,23)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATNZOQQTMZBSK-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.